2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine
Description
2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine (CAS 22123-13-3) is a heterocyclic compound with the molecular formula C₁₂H₇ClF₃N and a molecular weight of 257.64 g/mol . Its structure features a pyridine core substituted at positions 2 (chloro), 4 (trifluoromethyl), and 6 (phenyl). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenyl group contributes aromatic bulk, making it relevant in agrochemical and pharmaceutical research .
Properties
IUPAC Name |
2-chloro-6-phenyl-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N/c13-11-7-9(12(14,15)16)6-10(17-11)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUKGUXOGUZTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketoxime Acetate Cyclization
A novel approach reported by Huang et al. involves cyclizing ketoxime acetates in the presence of ammonium iodide (NH₄I) and sodium dithionite (Na₂S₂O₄). For example, 3-phenyl-1-(trifluoromethyl)prop-2-en-1-one oxime acetate undergoes cyclization under mild conditions (50°C, 6 hours) to form the pyridine core with concomitant introduction of chloro and trifluoromethyl groups.
Key Steps :
- Oxime Formation : Reaction of ketone with hydroxylamine hydrochloride.
- Acetylation : Treatment with acetic anhydride to form the oxime acetate.
- Cyclization : NH₄I/Na₂S₂O₄-mediated ring closure in ethanol.
Advantages :
- Avoids hazardous halogenating agents.
- High regioselectivity (>95%) for the 2-chloro-6-phenyl-4-(trifluoromethyl) product.
Industrial-Scale Production Techniques
Continuous-Flow Reactor Systems
Industrial synthesis prioritizes throughput and safety. A patented vapor-phase fluorination process converts 2,3-dichloro-5-(trichloromethyl)pyridine to 2,3-dichloro-5-(trifluoromethyl)pyridine using hydrogen fluoride (HF) at 300–400°C. Subsequent selective chlorination at the 6-position and phenyl coupling via Ullmann reaction (Cu catalyst, 150°C) completes the synthesis.
Process Metrics :
Advantages :
- Reduced reaction time (minutes vs. hours).
- Enhanced safety through controlled gas-phase reactions.
Comparative Analysis of Methodologies
| Method | Yield | Scalability | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | 70–85% | Lab-scale | Moisture-sensitive reagents |
| Ketoxime Cyclization | 85–90% | Pilot-scale | Multi-step synthesis |
| Continuous-Flow Fluorination | 88–92% | Industrial | High-temperature handling |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is utilized in the synthesis of advanced materials with unique properties, such as high thermal stability and electronic characteristics.
Mechanism of Action
The mechanism of action of 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form strong interactions with target proteins, contributes to its biological activity .
Comparison with Similar Compounds
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (CAS 22123-14-4)
- Molecular Formula : C₇H₅ClF₃N
- Molecular Weight : 195.57 g/mol
- Key Differences :
- Replaces the phenyl group at position 6 with a methyl group.
- Smaller molecular weight (↓62.07 g/mol) reduces steric hindrance and may increase volatility.
- Methyl substitution likely lowers melting/boiling points compared to the phenyl analog.
- Applications : Simpler structure favors use in intermediate synthesis where steric bulk is undesirable .
2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6)
- Molecular Formula : C₆H₃ClF₃N
- Molecular Weight : 181.55 g/mol
- Minimal steric bulk increases reactivity in electrophilic substitution reactions. Lower lipophilicity due to absence of aromatic/hydrophobic groups.
- Applications : Used as a building block in pharmaceuticals requiring modular functionalization .
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3)
- Molecular Formula : C₂₀H₁₂ClF₃N₂S
- Key Features :
- Applications: Potential use in agrochemicals due to enhanced electronic effects from sulfur and trifluoromethyl groups .
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Molecular Formula : C₁₉H₁₀ClF₄N₂O
- Key Features: Substituted with 2-chlorophenyl, 4-fluorophenoxy, and cyano groups. Cyano group at position 3 introduces polarity, improving solubility in polar solvents.
- Applications : Likely explored in medicinal chemistry for kinase inhibition due to nitrile’s hydrogen-bonding capacity .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
Application-Specific Performance
- Agrochemicals : The target compound’s phenyl group improves UV stability compared to methyl analogs, extending field efficacy .
- Pharmaceuticals: Cyano or sulfanyl derivatives () offer tailored solubility and target engagement .
- Material Science : Simpler analogs () serve as intermediates for functionalized polymers or ligands .
Biological Activity
2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine is a heterocyclic organic compound notable for its diverse biological activities, particularly its potential as an antimicrobial agent. With a molecular formula of C₁₃H₈ClF₃N and a molecular weight of approximately 281.65 g/mol, this compound features a pyridine ring substituted with chlorine, trifluoromethyl, and phenyl groups, which influence its reactivity and biological properties.
The presence of the trifluoromethyl group enhances the compound's electron-withdrawing capabilities, contributing to its stability and reactivity. The aromatic nature of the pyridine ring also plays a crucial role in its interactions with biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its ability to bind effectively to DNA, suggesting that it may disrupt bacterial replication processes. This mechanism highlights its potential application in medicinal chemistry for treating infections caused by various bacterial strains .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) studies have been conducted to evaluate the biological activity of this compound and its derivatives. The studies suggest that modifications to the molecular structure can significantly influence antibacterial efficacy. For instance, variations in substituents on the pyridine ring may enhance or reduce activity against specific bacterial targets .
Case Studies
In one case study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results in inhibiting bacterial growth. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents .
The proposed mechanism of action involves the compound's interaction with DNA and other cellular targets within bacteria. By binding to DNA, it may prevent replication and transcription processes critical for bacterial survival . Additionally, the trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration.
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
